molecular formula C22H14Br4N2O4 B11559286 4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11559286
M. Wt: 690.0 g/mol
InChI Key: LWXBFAMELHBYNL-LUOAPIJWSA-N
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Description

4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE: is a complex organic compound characterized by its brominated phenyl and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, including bromination, amination, and esterification reactions. The process begins with the bromination of phenol to form 2,4,6-tribromophenol. This intermediate is then reacted with chloroacetic acid to produce 2-(2,4,6-tribromophenoxy)acetic acid. The next step involves the formation of an amide bond by reacting this intermediate with an appropriate amine, followed by the formation of an imine linkage. Finally, the benzoate ester is introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoate groups.

    Reduction: Reduction reactions can target the imine and amide functionalities.

    Substitution: The bromine atoms in the phenyl rings make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids and quinones.

    Reduction: Products may include amines and alcohols.

    Substitution: Products depend on the nucleophile used but may include substituted phenols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its brominated phenyl groups make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology

In biological research, the compound’s brominated structure may be explored for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving brominated organic molecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its unique structural features.

Industry

Industrially, the compound may find applications in the development of advanced materials, such as flame retardants or polymers, due to its brominated phenyl groups.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated phenyl groups may facilitate binding to hydrophobic pockets in proteins, while the amide and imine functionalities could participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A simpler brominated phenol with similar reactivity.

    4-Bromo-2-[(E)-{[2-(2,4,6-tribromophenoxy)acetyl]amino}methyl]phenol: A structurally related compound with a hydroxyl group instead of a benzoate ester.

    2,4-Dibromo-6-[(E)-{[2-(2,4,6-tribromophenoxy)acetyl]amino}methyl]phenol: Another related compound with two bromine atoms on the phenyl ring.

Uniqueness

The uniqueness of 4-BROMO-2-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE lies in its combination of brominated phenyl groups, amide, imine, and benzoate functionalities

Properties

Molecular Formula

C22H14Br4N2O4

Molecular Weight

690.0 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H14Br4N2O4/c23-15-6-7-19(32-22(30)13-4-2-1-3-5-13)14(8-15)11-27-28-20(29)12-31-21-17(25)9-16(24)10-18(21)26/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

LWXBFAMELHBYNL-LUOAPIJWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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